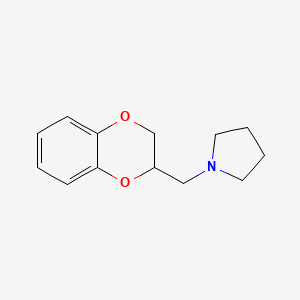

1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

3614-74-2 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C13H17NO2/c1-2-6-13-12(5-1)15-10-11(16-13)9-14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-10H2 |

InChI Key |

DZRUWBABCQULJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2COC3=CC=CC=C3O2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 1,4 Benzodioxan 2 Ylmethyl Pyrrolidine and Its Analogs

Influence of 1,4-Benzodioxane (B1196944) Core Modifications on Bioactivity

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. mdpi.com Its structural rigidity and potential for substitution make it an attractive template for drug design.

Modifications to the aromatic portion of the 1,4-benzodioxane ring have been shown to significantly impact the bioactivity of 1-(1,4-benzodioxan-2-ylmethyl)pyrrolidine analogs. The introduction of substituents can alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and functional activity at various receptors.

One key area of investigation has been the replacement of the benzene (B151609) ring with a pyridine (B92270) ring, creating pyrrolidinyl-pyridodioxane analogs. A study comparing (S,R)-2-pyrrolidinyl-1,4-benzodioxane with its pyridodioxane counterparts at nicotinic acetylcholine (B1216132) receptors (nAChRs) revealed that such isosteric substitutions are often detrimental to activity. nih.gov However, a notable exception was the (S,R)-stereoisomer of a pyrrolidinyl-pyridodioxane where the pyridine nitrogen is adjacent to the dioxane ring. This specific regioisomer not only retained the α4β2 nAChR affinity of the parent benzodioxane but also demonstrated a significant improvement in selectivity over other nAChR subtypes and exhibited highly selective α4β2 partial agonism. nih.gov This finding underscores that the benzodioxane substructure confers affinity for the α4β2 nAChR binding site, but functional activity requires specific steric and electronic arrangements, such as those provided by a strategically placed nitrogen atom or other substituents. nih.gov

Furthermore, the introduction of a hydroxyl group at the 7-position of the benzodioxane ring in 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxane has been shown to be a critical modification. The (2R, 2'S) diastereomer of the 7-hydroxy analog exhibits high affinity for the α4β2 nAChR. nih.gov This highlights the importance of specific substituent placement on the benzodioxane core for enhancing receptor-ligand interactions.

| Analog | Modification | Key Finding | Receptor Target |

|---|---|---|---|

| (S,R)-2-pyrrolidinyl-1,4-benzodioxane | Parent Compound | Unselective α4β2 antagonist | nAChR |

| (S,R)-pyrrolidinyl-pyridodioxane | Benzene ring replaced with pyridine | Maintained α4β2 affinity, highly selective partial agonist | nAChR |

| (2R, 2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane | 7-OH substitution | High α4β2 affinity | nAChR |

The 1,4-benzodioxane moiety in this compound contains a stereocenter at the C2 position. The absolute configuration at this position, in conjunction with the stereochemistry of the pyrrolidine (B122466) ring, plays a pivotal role in determining the biological activity of these compounds.

Studies on analogs have demonstrated that different receptor systems can exhibit opposing stereochemical preferences. For instance, at α1-adrenergic and 5-HT1A receptors, 1,4-dioxane (B91453) derivatives display reversed enantioselectivity. nih.gov This means that the (S)-enantiomer may be potent at one receptor while the (R)-enantiomer is more active at another, highlighting the precise three-dimensional fit required for receptor binding.

In the context of nAChRs, the stereochemistry of the benzodioxane component is crucial. For 2-(2'-pyrrolidinyl)-1,4-benzodioxanes, the (2R, 2'S) diastereomer of the N-methyl-7-hydroxy analog was identified as a potent α4β2 and α6β2 nAChR partial agonist. nih.gov Inversion of the configuration at either the C2 position of the benzodioxane or the C2' position of the pyrrolidine ring leads to a significant decrease in α4β2 affinity. nih.gov This demonstrates that a specific spatial arrangement of the benzodioxane and pyrrolidine rings is necessary for optimal interaction with the receptor binding site.

| Compound Series | Stereochemistry | Biological Activity | Receptor Target |

|---|---|---|---|

| 1,4-Dioxane derivatives | (S)-enantiomer | Potent 5-HT1A receptor agonist | 5-HT1A Receptor |

| 1,4-Dioxane derivatives | (R)-enantiomer | Eutomer at the α1d-AR subtype | α1-Adrenergic Receptor |

| 2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane | (2R, 2'S) | Potent α4β2 and α6β2 partial agonist | nAChR |

| 2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane | Other diastereomers | Greatly weakened α4β2 affinity | nAChR |

Elucidation of the Pyrrolidine Moiety's Contribution to Receptor Binding

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common motif in many biologically active compounds. frontiersin.org Its presence in this compound is critical for receptor interaction, providing a basic nitrogen atom for potential ionic interactions and a stereochemically defined scaffold.

The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, a phenomenon known as "pseudorotation". nih.gov This conformational flexibility enables the molecule to adapt its shape to fit optimally within a receptor's binding pocket. The specific puckering of the pyrrolidine ring can be influenced by substituents, which in turn affects the spatial orientation of the entire molecule and its pharmacological efficacy. nih.gov

Studies on fluorinated pyrrolidines have shown that substitution can significantly alter the conformational preferences of the ring. beilstein-journals.org While not directly on the title compound, these studies illustrate the principle that the conformational landscape of the pyrrolidine ring is a key determinant of biological activity. The ability to control and lock the ring into a specific conformation through strategic substitution is a powerful tool in drug design.

Substitutions on the pyrrolidine ring, particularly on the nitrogen atom, have a profound effect on the biological activity of this compound analogs. The nitrogen atom of the pyrrolidine ring confers basicity to the molecule, and its substitution can modulate this property as well as introduce steric bulk that can influence receptor binding. nih.gov

In the case of 2-(2'-pyrrolidinyl)-1,4-benzodioxanes, N-demethylation of the pyrrolidine nitrogen leads to a significant reduction in α4β2 nAChR affinity. nih.gov This suggests that the methyl group is involved in a favorable interaction within the binding pocket or helps to maintain an active conformation.

Furthermore, the stereochemistry of the pyrrolidine ring itself is of utmost importance. For many nicotinic ligands, an (S)-configuration at the C2 position of the pyrrolidine ring is required for maximal α4β2 affinity and activity, similar to the stereochemistry of nicotine (B1678760). unimi.it

Conformational Analysis and Stereoisomeric Effects on Biological Profiles

As previously mentioned, the stereochemical relationship between the benzodioxane and pyrrolidine rings is a key determinant of activity. Docking studies of the highly active (2R, 2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane have shown that this specific diastereomer is capable of forming strong and specific interactions with amino acid residues in the α4β2 nAChR binding site. nih.gov This underscores the importance of a well-defined three-dimensional structure for potent receptor engagement.

The replacement of the relatively planar 1,4-benzodioxane template with a more flexible 1,4-dioxane ring has also been explored. researchgate.net This modification introduces greater conformational freedom, which can lead to altered selectivity profiles. For example, certain properly substituted 1,4-dioxane derivatives have been identified as selective α1D-adrenoreceptor antagonists or full 5-HT1A receptor agonists, demonstrating that modulating the conformational constraints of the molecule can tune its activity towards different receptor subtypes. researchgate.net

Systematic Derivatization and Pharmacophore Mapping

The exploration of the structure-activity relationships (SAR) of this compound and its close analogs has been a subject of significant interest in medicinal chemistry. Through systematic derivatization of the parent molecule, researchers have been able to elucidate the key structural features required for affinity and selectivity at various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). These studies have paved the way for the development of a pharmacophore model, which is crucial for the design of new, more potent, and selective ligands.

Key research has focused on a closely related series of analogs, the 2-(2-pyrrolidinyl)-1,4-benzodioxanes, to understand the impact of structural modifications. These studies have systematically investigated the effects of altering substituents on the benzodioxan ring and the stereochemistry of the molecule.

One pivotal area of investigation has been the substitution on the aromatic portion of the 1,4-benzodioxan nucleus. Researchers have synthesized a series of diastereomeric 2-(2-pyrrolidinyl)-1,4-benzodioxanes with small, hydrogen-bonding substituents at the 5-, 6-, and 7-positions of the benzodioxan ring. nih.gov The findings from these studies have been instrumental in understanding the spatial and electronic requirements for high-affinity binding and selectivity. For instance, substitution at the C(5) position of the benzodioxan ring has been shown to confer very high α4β2/α3β4 selectivity for α4β2 partial agonism. nih.gov This is a significant finding, as achieving subtype selectivity is a major goal in the development of nAChR ligands. Docking studies have suggested that the limited space in the β2 pocket of the nAChR, compared to the β4 pocket, makes the position of the substituent a critical determinant of selectivity. nih.gov

Furthermore, the stereochemistry of the chiral centers at C2 of the benzodioxan ring and C2' of the pyrrolidine ring plays a crucial role in receptor recognition. A series of unichiral 7-substituted 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxanes were synthesized and evaluated for their affinity for α4β2 and α7 nAChRs. nih.gov This research highlighted that the (2R, 2'S) diastereomer of the 7-hydroxy analog exhibited a high affinity for the α4β2 receptor. nih.gov Conversely, N-demethylation and inversion of the configuration at the stereocenters led to a significant decrease in α4β2 affinity, underscoring the precise stereochemical requirements for potent receptor interaction. nih.gov

The nature of the substituent on the benzodioxan ring also profoundly influences the activity profile. For example, hydroxylation at specific positions of the benzene ring has been reported to result in high α4β2 nAChR affinity and selectivity over the α3β4 subtype. unimi.it Specifically, a 7-hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane derivative was found to selectively activate the (α4)2(β2)3 nAChR isoform. unimi.it This demonstrates that even marginal structural modifications to the benzodioxan scaffold can lead to distinct activity profiles at different nAChR isoforms. unimi.it

These systematic derivatization studies have provided the foundational data for developing a pharmacophore model for this class of compounds. The key features of this model would include:

A basic nitrogen atom in the pyrrolidine ring, which is essential for forming a salt bridge with an acidic residue in the receptor binding site.

A hydrogen bond donor or acceptor group on the benzodioxan ring, with its position being critical for selectivity.

A specific stereochemical arrangement of the chiral centers, which dictates the optimal orientation of the molecule within the binding pocket.

The rigid 1,4-benzodioxan scaffold, which properly orients the key interacting groups.

The following tables summarize the findings from the SAR studies on analogs of this compound, providing a clear overview of how different structural modifications impact biological activity.

Table 1: SAR of 7-Substituted 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxane Analogs at α4β2 nAChR

| Compound | Stereochemistry | 7-Substituent | α4β2 Ki (nM) nih.gov |

|---|---|---|---|

| (R,S)-7 | 2R, 2'S | -OH | 12 |

| (S,R)-7 | 2S, 2'R | -OH | >1000 |

| (R,R)-7 | 2R, 2'R | -OH | >1000 |

Table 2: Influence of Benzodioxan Ring Substitution on nAChR Affinity

| Compound | Substitution Position | Substituent | α4β2 Ki (nM) nih.gov | α3β4 Ki (nM) nih.gov |

|---|---|---|---|---|

| Analog 1 | 7 | -OH | 25 | 450 |

| Analog 2 | 6 | -OH | 150 | >10000 |

| Analog 3 | 5 | -OH | 80 | >10000 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-pyrrolidinyl)-1,4-benzodioxane |

| 7-hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane |

| (2R, 2'S)-7-hydroxy-2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxane |

| Varenicline |

Pharmacological and Preclinical Biological Evaluation of 1 1,4 Benzodioxan 2 Ylmethyl Pyrrolidine

In Vitro Receptor Binding and Functional Assays

The interaction of 1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine and its close analogs with various receptor systems has been a subject of significant research, revealing a multi-target profile with varying degrees of selectivity and efficacy.

The 1,4-benzodioxan structure is a well-established pharmacophore for α-adrenergic receptor antagonists. nih.govwikipedia.org These agents, often referred to as alpha-blockers, inhibit smooth muscle contraction by binding to type 1 alpha-adrenergic receptors. nih.gov Their activity at these receptors leads to vasodilation, forming the basis for their use in managing hypertension. nih.govwikipedia.org

Structure-activity relationship (SAR) studies on 1,4-benzodioxan-related compounds have demonstrated that modifications to the molecule's side chain significantly impact its affinity for α-adrenoreceptors. Specifically, replacing a hydrogen atom on the 2-ylmethyl moiety—the same position where the pyrrolidine (B122466) ring is attached in the title compound—with other groups has been shown to cause a general decrease in affinity for both α1- and α2-adrenoreceptors. nih.gov This suggests that the nature of the substituent at this position is critical for potent α-adrenergic blockade.

Furthermore, the stereochemistry of the 1,4-dioxane (B91453) ring plays a crucial role in receptor recognition. For certain derivatives, binding to α1-adrenoreceptor (α1-AR) sites displays distinct stereochemical requirements. nih.gov For instance, research has shown that for some analogs, the (R)-enantiomer is the eutomer (the more potent enantiomer) at the α1d-AR subtype. nih.gov The pharmacological potencies of benzodioxane antagonists at postsynaptic α1-receptors have been shown to correlate well with their binding affinities at sites labeled by the α1-selective radioligand ³H-WB-4101, but not with sites labeled by the α2-selective radioligand ³H-clonidine. nih.gov This indicates a general preference for the α1 subtype within this class of compounds.

| Compound Class | Receptor Target | Observed Activity | Key Findings |

|---|---|---|---|

| 1,4-Benzodioxan Derivatives | α1-Adrenergic Receptors | Antagonism / Blocking | Structural modifications at the 2-ylmethyl position decrease receptor affinity. nih.gov Stereochemistry is critical for binding. nih.gov |

| 1,4-Benzodioxan Derivatives | α2-Adrenergic Receptors | Lower Affinity Antagonism | Generally lower affinity compared to α1-receptors for this class. nih.gov |

In addition to adrenergic receptors, the 1,4-benzodioxan scaffold shows significant interaction with serotonergic receptors, particularly the 5-HT1A subtype. nih.govnih.gov Interestingly, the stereochemical requirements for binding to 5-HT1A receptors can be opposite to those for α1-adrenoreceptors. nih.gov Studies on closely related 1,4-dioxane derivatives revealed that while one enantiomer might preferentially bind to α1-ARs, its mirror image can act as a potent and highly selective 5-HT1A receptor agonist. nih.gov Specifically, the (S)-enantiomer of one such analog proved to be a powerful 5-HT1A receptor agonist with high selectivity over α1-AR subtypes. nih.gov

The potential for 5-HT1A agonism is further supported by research on S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine], a selective 5-HT1A receptor partial agonist that shares the benzodioxan core. nih.gov This compound was found to enhance acetylcholine (B1216132) release, a downstream effect attributed to its engagement of 5-HT1A autoreceptors. nih.gov While direct data on this compound is limited, the consistent findings with structurally similar compounds strongly suggest its potential to modulate the 5-HT1A receptor, with its specific activity (agonist or antagonist) and potency likely dependent on its stereochemistry.

| Compound Class / Analog | Receptor Target | Observed Activity | Key Findings |

|---|---|---|---|

| 1,4-Dioxane Derivatives | 5-HT1A | Agonism (Stereoselective) | (S)-enantiomers can be potent and selective 5-HT1A agonists, showing reversed stereoselectivity compared to α1-ARs. nih.gov |

| S15535 (Benzodioxan analog) | 5-HT1A | Partial Agonism | Acts on both postsynaptic 5-HT1A receptors and autoreceptors. nih.gov |

The pyrrolidinyl-methyl side chain, particularly when attached to an aromatic system, is a known structural motif in dopamine (B1211576) D2 receptor antagonists. nih.gov Research into substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, which feature a side chain highly analogous to that of this compound, has demonstrated potent dopamine D2 receptor blockade. nih.gov

In these studies, the antagonist affinity was found to be highly stereoselective, residing almost exclusively in the R-enantiomer. nih.gov Certain substituted analogs were exceptionally potent, inhibiting the binding of the radioligand [³H]spiperone to rat striatal dopamine D2 receptors with IC50 values of approximately 1 nM. nih.gov This potent in vitro activity correlated with the ability to block apomorphine-induced stereotypies in vivo, a classic test for dopamine receptor antagonism. nih.gov Given the structural similarities, it is plausible that this compound could also act as a dopamine D2 receptor antagonist, with its activity likely being stereospecific. The D2 receptor has been identified as playing a significant role in various neurological processes. nih.gov

The 1,4-benzodioxan core is also found in a class of cognitive enhancers known as ampakines, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.gov The prototypical ampakine, CX546 (1-(1,4-benzodioxan-6-ylcarbonyl)piperidine), potentiates AMPA receptor currents by slowing the receptor's deactivation rate. nih.govnih.gov

In vitro binding assays show that ampakines increase the affinity of agonists for the AMPA receptor. nih.gov The magnitude of this effect, however, varies significantly across different brain regions. For example, the effect of CX546 is nearly three times larger in the hippocampus and cerebellum than in the thalamus or brainstem. nih.govnih.gov This regional variation is attributed to the differential expression of AMPA receptor subunits (GluA1-4) and associated regulatory proteins (TARPs), which are critical for ampakine modulation. nih.govnih.gov The presence of the 1,4-benzodioxan scaffold in this compound suggests a potential for similar positive allosteric modulation of AMPA receptors, though this remains to be confirmed experimentally.

Significant evidence points to the interaction of 1,4-benzodioxan-pyrrolidine structures with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is widely distributed in the brain. unimi.itnih.govnih.gov Studies on a series of unichiral 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxanes—close analogs of the title compound—have identified potent and selective ligands for this receptor subtype. nih.gov

The (2R,2'S) diastereomer of a 7-hydroxy substituted analog was found to have a high binding affinity for the α4β2 nAChR (Ki = 12 nM). nih.gov Functional tests confirmed that this compound is a potent partial agonist at both α4β2 and α6β2 nAChRs, with only modest affinity for the α3β4 subtype. nih.gov This profile is comparable to that of varenicline, a known nicotinic partial agonist. nih.gov Further research has confirmed that the 1,4-benzodioxane (B1196944) scaffold linked to a 2-pyrrolidine ring is a suitable template for developing α4β2 partial agonists. unimi.itunimi.it The substitution pattern on the benzene (B151609) ring and the stereochemistry of the molecule are critical factors that control the degree of partial agonism and the selectivity for α4β2 over other nAChR subtypes. unimi.itnih.gov

| Analog Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| (2R,2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane | α4β2 nAChR | 12 nM | Potent Partial Agonist |

| (2R,2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane | α6β2 nAChR | High Affinity | Potent Partial Agonist |

| (2R,2'S)-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane | α3β4 nAChR | Modest Affinity | Low Potency |

Enzyme Inhibition Kinetics and Selectivity

While direct studies on the enzyme inhibition profile of this compound are not available, its structural features suggest potential interactions with certain enzyme families.

Additionally, some naturally occurring pyrrolidine alkaloids have been shown to inhibit eukaryotic DNA polymerases. nih.gov For example, 1,4-dideoxy-1,4-imino-D-ribitol, isolated from the mulberry tree, was found to be a competitive inhibitor of DNA polymerases α and β. nih.gov Although this compound's structure differs significantly from this compound, it highlights that the pyrrolidine ring itself can be a component of enzyme inhibitors. However, this potential activity is more speculative compared to the more structurally supported potential for MAO inhibition.

Monoamine Oxidase (MAO) Isoform Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. nih.gov The pyrrolidine moiety is a key feature in several classes of MAO inhibitors.

Studies on chiral fluorinated pyrrolidine derivatives have identified highly potent and selective MAO-B inhibitors. For instance, a compound designated D5 emerged as a powerful MAO-B inhibitor with an IC50 value of 0.019 µM and a selectivity index of 2440 over MAO-A. This activity was attributed to enhanced hydrophobic interactions within the enzyme's active site. Similarly, 4-(aminomethyl)-1-aryl-2-pyrrolidinones have been identified as a class of MAO-B inactivators. nih.govconsensus.app

Furthermore, research on 2,1-benzisoxazole derivatives, which share some structural similarities with the benzodioxan system, has revealed compounds with potent and specific MAO-B inhibition. The most potent of these, compound 7a, exhibited an IC50 value of 0.017 µM for MAO-B. nih.gov These findings suggest that the pyrrolidine ring in the title compound could contribute to MAO inhibitory activity, likely with a preference for the MAO-B isoform.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| 7a | >100 | 0.017 |

| 7b | >100 | 0.098 |

| 5 | 3.29 | 15.2 |

| 3l | 5.35 | 13.6 |

Rho-kinase (ROCK) Inhibition Profiling

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in cellular functions like contraction, motility, and proliferation. Inhibitors of ROCK are being investigated for various therapeutic applications, including cardiovascular and neurological disorders. nih.gov Several potent ROCK inhibitors are based on the isoquinolinesulfonylamide scaffold, such as Fasudil (HA-1077) and the more selective H-1152P, which has a Ki value of 1.6 nM for Rho-kinase. nih.gov

A study on a series of 4-aryl-5-aminomethyl-thiazole-2-amines explored different structural components for ROCK II inhibition. This research is particularly relevant as it included compounds with a 1,4-benzodioxan-2-carboxylic acid moiety and also tested various amine groups, including pyrrolidine. The results indicated that the 1,4-benzodioxan group was critical for maintaining high potency. However, in this specific chemical series, compounds bearing a morpholine (B109124) group were generally more potent than those with a pyrrolidine group. While this suggests that the inclusion of pyrrolidine might not be optimal in that particular scaffold, the presence of the 1,4-benzodioxan moiety in the title compound indicates a potential for interaction with ROCK.

| Compound | Target Kinase | Inhibitory Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| H-1152P | Rho-kinase | Kᵢ = 1.6 nM | nih.gov |

| HA-1077 (Fasudil) | Rho-kinase | IC₅₀ = 6 nM | nih.gov |

Bacterial Target Enzyme (e.g., FabH, CrtN) Inhibition

The bacterial fatty acid biosynthesis (FAS-II) pathway is an attractive target for novel antibacterial agents due to its essential nature for bacterial survival and its significant differences from the human equivalent. One of the key enzymes in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initiation step.

Research into novel FabH inhibitors has identified compounds containing a 1,4-benzodioxan fragment as being highly effective. A series of cinnamaldehyde (B126680) acylhydrazone derivatives incorporating this moiety was synthesized and evaluated for antibacterial activity. One compound, designated B6, demonstrated potent activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.13 µg/mL. Docking simulations suggested that the 1,4-benzodioxan ring played a key role in binding to the active site of the FabH enzyme. This provides strong evidence that the 1,4-benzodioxan portion of this compound could confer inhibitory activity against this bacterial target. No specific data linking this chemical class to the inhibition of the bacterial carotenoid biosynthesis enzyme CrtN was found.

Eukaryotic DNA Polymerase Inhibition Mechanisms by Pyrrolidine Analogs

Eukaryotic DNA polymerases are essential enzymes for DNA replication and repair, making them key targets in cancer therapy. nih.gov Certain pyrrolidine-containing natural products have been shown to act as inhibitors of these enzymes.

One such compound, 1,4-dideoxy-1,4-imino-D-ribitol (DRB), a pyrrolidine alkaloid isolated from the mulberry tree, strongly inhibits the activity of eukaryotic DNA polymerases α and β with IC50 values in the range of 21-35 µM. nih.gov Kinetic studies revealed that the inhibition mechanism is competitive with respect to the dNTP substrate for both polymerases. nih.gov However, the inhibition was noncompetitive with the template-primer for DNA polymerase α, but competitive for DNA polymerase β. nih.gov This demonstrates that the pyrrolidine ring can serve as a core scaffold for molecules that interfere with DNA synthesis, a fundamental process for cell proliferation.

| Enzyme | IC₅₀ (µM) |

|---|---|

| Eukaryotic DNA Polymerase α | 21-35 |

| Eukaryotic DNA Polymerase β | 21-35 |

Metalloprotease Inhibition Potency of Pyrrolidine Derivatives

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is closely linked to cancer invasion and metastasis, making them a target for anticancer drug development. nih.gov Pyrrolidine derivatives have been extensively studied as MMP inhibitors.

A series of novel pyrrolidine derivatives were designed and synthesized, showing highly selective inhibition against MMP-2. uni.lu In this study, hydroxamate-containing pyrrolidines (compounds 8a-c) were found to be particularly potent, with IC50 values comparable to or better than the control inhibitor LY52. uni.lu Structure-activity relationship studies indicated that the flexibility of substituents on the pyrrolidine ring could influence inhibitory activity. nih.gov The established activity of various pyrrolidine scaffolds as MMP inhibitors suggests that this compound could also exhibit such properties.

| Compound | MMP-2 IC₅₀ (nM) |

|---|---|

| 8a | 1.5 |

| 8b | 2.8 |

| 8c | 2.2 |

| LY52 (Control) | 2.3 |

Cellular Pharmacological Investigations

Antiproliferative and Apoptotic Mechanisms in Cellular Models

The potential antiproliferative and apoptotic activities of a compound can often be inferred from its effects on key cellular targets. While direct studies on this compound are lacking, its potential to inhibit targets like MMPs and DNA polymerases provides a basis for predicting its effects on cancer cells.

Inhibition of MMPs by pyrrolidine derivatives is a known mechanism for preventing tumor growth, invasion, and angiogenesis. nih.gov By blocking the degradation of the extracellular matrix, MMP inhibitors can effectively halt the metastatic cascade. Furthermore, the inhibition of DNA polymerases, as seen with some pyrrolidine alkaloids, is a well-established strategy in cancer chemotherapy. nih.gov By interfering with DNA replication, these inhibitors can stall the cell cycle and trigger apoptosis, or programmed cell death, particularly in rapidly dividing cancer cells. nih.gov For example, studies on diarylheptanoids have shown that antiproliferative activity in leukemia cell lines is mediated through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.gov Given that the structural motifs of this compound are associated with the inhibition of enzymes crucial for cell proliferation and invasion, it is plausible that the compound could exhibit antiproliferative and pro-apoptotic effects in relevant cellular models.

Anti-metastasis Activity via Protein-Protein Interaction Modulation (e.g., MBD2-p66α)

The modulation of protein-protein interactions (PPIs) represents a sophisticated strategy in the development of anti-cancer therapeutics. One such target is the interaction between Methyl-CpG-binding domain protein 2 (MBD2) and the p66α subunit of the Mi-2/NuRD chromatin remodeling complex. The disruption of this MBD2-p66α interaction has been identified as a promising approach for inhibiting cancer metastasis. Specifically, this interaction is crucial for the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis.

However, there is currently no specific scientific literature that has evaluated or identified This compound as an inhibitor of the MBD2-p66α interaction or as an anti-metastatic agent. Research in this area has focused on other small molecules rationally designed or discovered to target this specific PPI. While some compounds containing a 1,4-benzodioxan moiety have been investigated for general cytotoxic or anticancer properties against various cell lines, a direct mechanistic link to MBD2-p66α modulation for this particular compound has not been established. Further research would be necessary to determine if the this compound scaffold has any activity in this regard.

Neuroprotective Mechanisms in Cellular Systems

The 1,4-benzodioxan scaffold is a component of various compounds that have been investigated for their effects on the central nervous system. A number of these derivatives have been reported to possess neuroprotective properties, often attributed to their interaction with serotonergic receptors, particularly the 5-HT1A receptor. Agonism at 5-HT1A receptors is a well-established mechanism for mediating neuroprotection.

Despite the neuroprotective potential of the broader class of 1,4-benzodioxan derivatives, specific studies on the neuroprotective mechanisms of This compound in cellular systems are not available in the current body of scientific literature. Investigations into other, more complex 1,4-dioxane derivatives have demonstrated that they can act as potent 5-HT1A receptor agonists, which may confer neuroprotective effects nih.gov. However, without direct experimental evidence, it remains speculative whether this compound shares this activity or possesses other neuroprotective capabilities.

In Vivo Preclinical Models of Biological Efficacy (Animal Studies)

The evaluation of compounds for hepatoprotective activity is a critical area of pharmacological research. While certain natural and synthetic compounds containing a 1,4-benzodioxan ring have been noted for their biological activities, there is a lack of published in vivo studies investigating the hepatoprotective efficacy of This compound in animal models of liver disease. Therefore, its potential to mitigate liver injury in preclinical models remains uncharacterized.

Insect growth regulators (IGRs) are compounds that interfere with the normal growth and development of insects. eagri.org One key target for IGRs is the juvenile hormone (JH) signaling pathway, which controls metamorphosis and reproduction. wikipedia.org Antagonists of JH signaling can induce premature metamorphosis, disrupting the insect life cycle and offering a potential avenue for pest control. wsu.edu

Research has identified certain 1,4-benzodioxan derivatives as inhibitors of the JH signaling pathway. nih.govresearchgate.net For instance, a study on the silkworm, Bombyx mori, identified a specific 1,4-benzodioxan derivative, ethyl (E)-3-(4-{[7- (4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP), as a potent inducer of precocious metamorphosis. nih.gov This compound was shown to competitively inhibit JH and suppress the expression of the JH-responsive gene, Krüppel homolog 1 (Kr-h1). nih.gov

While these findings highlight the potential of the 1,4-benzodioxan scaffold for developing novel IGRs, there is no specific data available from in vivo animal studies on the insect growth regulatory activity of This compound itself. Its effect on juvenile hormone signaling modulation has not been reported.

Table 1: Effects of a Related 1,4-Benzodioxan Derivative (EMBP) on Juvenile Hormone Signaling in Bombyx mori Note: This table presents data for a related compound, not this compound, to illustrate the potential activity of the chemical class.

| Assay Type | Compound | Organism/Cell Line | Observed Effect | Citation |

| Reporter Gene Assay | EMBP | Bombyx mori cell line | Strong suppression of JH I-induced reporter gene expression | nih.gov |

| In Vivo Larval Assay | EMBP | Bombyx mori larvae | Induction of precocious metamorphosis | nih.gov |

| Gene Expression Analysis | EMBP | Bombyx mori third-instar larvae | Suppression of Krüppel homolog 1 (Kr-h1) expression | nih.gov |

The search for cognitive enhancers is a significant focus of neuroscience research. Various animal models are employed to assess the potential of compounds to improve learning, memory, and attention. nih.gov Some pyrrolidine derivatives have been investigated for their cognitive-enhancing properties. For example, a novel phenylpyrrolidine derivative demonstrated an improvement in cognitive functions in a rat model of ischemic stroke. mdpi.com Another study found that a 2-aminoethylbenzofuran with a methylpyrrolidinyl moiety, ABT-239, acted as a potent histamine (B1213489) H3 receptor antagonist and enhanced cognition and attention in animal models. nih.gov

However, there are no published studies that have specifically evaluated This compound for its effects on cognitive enhancement in animal behavior models. Its potential in this therapeutic area is therefore unknown.

Future Research Directions and Unexplored Potential

Identification of Novel Therapeutic Targets and Indications

The 1,4-benzodioxane (B1196944) nucleus is a well-established template in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Derivatives have been developed as agonists and antagonists for α1-adrenergic, serotoninergic, and nicotinic acetylcholine (B1216132) receptors. nih.govunimi.it This structural class has also yielded compounds with significant antitumor and antibacterial properties. nih.govnih.gov

Building on this foundation, future research could explore the following therapeutic areas for 1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine and its analogues:

Neurodegenerative Diseases: Analogues have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and Alzheimer's disease. acs.orgnih.gov Further investigation into the modulation of MAO-B and other CNS targets could yield novel treatments for these conditions. A related compound, MKC-242, has demonstrated high affinity for serotonin 1A (5-HT1A) receptors, suggesting potential applications in anxiety and depression. nih.gov

Oncology: Certain benzodioxane-related compounds have exhibited cytotoxic effects in prostate cancer cell lines. nih.gov A systematic screening of this compound against a diverse panel of cancer cell lines could uncover new anticancer leads. For instance, derivatives of the natural product piperine, which contains a related benzodioxole structure, have shown potent inhibitory effects on HeLa and MDA-MB-231 cancer cells. nih.gov

Infectious Diseases: The validated antibacterial potential of benzodioxane derivatives, specifically as inhibitors of the essential bacterial cell division protein FtsZ, presents a compelling avenue for developing new antibiotics. nih.gov This is particularly critical in the face of rising multidrug resistance. nih.gov

Development of Greener and More Efficient Synthetic Pathways

The advancement of novel compounds into clinical development is contingent upon the availability of efficient, scalable, and environmentally sustainable synthetic methods. The synthesis of benzodioxane derivatives is an area where green chemistry principles can be effectively applied. researchgate.net

Future research should focus on:

Microwave-Assisted Synthesis: This technique has been successfully used for the synthesis of related 1,3-benzodioxole derivatives, offering advantages such as reduced reaction times, increased yields, and the elimination of toxic solvents. researchgate.net Applying microwave irradiation to the key cyclization steps in the synthesis of 1,4-benzodioxan scaffolds could offer a significant process improvement.

Photocatalysis and Domino Reactions: The use of visible light-induced reactions and catalytic domino (or tandem) reactions are modern synthetic strategies that align with green chemistry goals. researchgate.netsemanticscholar.org These methods can reduce the number of synthetic steps, minimize waste, and lower energy consumption.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. Adapting the synthesis of this compound to a flow process could be a key step toward its potential commercialization.

Integration of Omics Data for Mechanistic Elucidation

A deep understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a drug candidate. elifesciences.orgpharmalex.com

For this compound, an integrated omics strategy could:

Identify Primary and Off-Target Effects: By treating relevant biological systems (e.g., cancer cells or bacterial cultures) with the compound and analyzing the subsequent changes across the different omics layers, researchers can identify the specific protein targets and pathways being modulated. elifesciences.org This helps to differentiate between desired on-target effects and potential off-target effects that could lead to toxicity.

Uncover Mechanisms of Action: Omics data can reveal the complex downstream consequences of target engagement, providing a detailed picture of the compound's biological impact. frontiersin.org For example, proteomics could identify changes in protein expression and solubility, while metabolomics could reveal shifts in metabolic pathways, collectively clarifying how the compound exerts its therapeutic effect. elifesciences.org

This approach moves beyond traditional target-based screening to provide a comprehensive, systems-level understanding of the compound's biological activity, accelerating drug discovery and improving the prediction of clinical efficacy. pharmalex.com

Leveraging Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by dramatically accelerating the early stages of drug discovery. drugpatentwatch.comharvard.edu These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space with greater speed and efficiency than traditional methods.

Key applications include:

Virtual Screening and Lead Optimization: AI models can be trained on existing data for benzodioxan and pyrrolidine (B122466) derivatives to screen billions of virtual compounds and predict their biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. drugpatentwatch.comacs.org This allows researchers to prioritize the synthesis of only the most promising candidates.

De Novo Drug Design: Generative AI algorithms can design entirely novel molecules based on the this compound framework. nih.gov These models can be optimized to generate compounds with a high predicted affinity for a specific therapeutic target while simultaneously possessing drug-like properties. drugtargetreview.com

Synthesis Pathway Prediction: A significant challenge in de novo design is ensuring that the generated molecules are synthetically feasible. nih.gov AI-powered retrosynthesis tools can analyze a novel compound's structure and propose viable, efficient synthetic routes, bridging the gap between computational design and laboratory synthesis. harvard.edu

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine in laboratory settings?

Optimizing synthesis requires careful selection of reaction conditions and monitoring. For example, the use of microwave-assisted heating (150°C for 20 hours) with DMF as a solvent and potassium carbonate as a base can enhance reaction efficiency and yield (93% in one protocol) . Additionally, thin-layer chromatography (TLC) is critical for monitoring reaction progress. Methodological improvements include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of 2-fluorobenzaldehyde to dialkylamine) and employing stepwise extraction (ethyl acetate) and purification (MgSO₄ drying) . Statistical experimental design (e.g., factorial or response surface methodologies) can systematically identify optimal parameters, reducing trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization typically involves a combination of spectroscopic and chromatographic techniques:

- ¹H NMR : Key signals include aromatic protons (δ 6.75–7.61 ppm) and pyrrolidine methylene groups (δ 1.96–3.33 ppm) .

- LC-MS : Retention times (e.g., tR = 0.51 min) and molecular ion peaks ([M+H]<sup>+</sup> = 220.16) confirm molecular weight .

- Elemental analysis : Nitrogen content (7.5% observed vs. 7.99% theoretical) validates stoichiometry . Cross-validation using multiple techniques mitigates instrumental bias.

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can model intermediates and transition states, identifying energetically favorable pathways . For example, ICReDD’s approach integrates computational predictions with experimental validation, enabling rapid screening of reaction conditions (e.g., solvent polarity, temperature) . Software tools like Gaussian or ORCA can simulate reaction dynamics, while machine learning models trained on spectral databases improve accuracy in predicting regioselectivity .

Q. How can researchers resolve discrepancies between experimental data (e.g., NMR vs. LC-MS) for novel analogs of this compound?

Contradictions between datasets often arise from impurities or isomerization. Methodological solutions include:

- Repetitive purification : Re-crystallization or column chromatography to isolate pure fractions.

- Advanced spectroscopy : 2D NMR (e.g., HSQC, COSY) to confirm proton-proton correlations and distinguish isomers .

- High-resolution mass spectrometry (HR-MS) : Resolve ambiguous molecular ion peaks (e.g., distinguishing [M+H]<sup>+</sup> from adducts) .

Documenting solvent effects (e.g., DMSO-d6 vs. CDCl3) is critical, as shifts in NMR signals may indicate conformational changes .

Q. What methodologies are effective for studying the bioactivity or pharmacological potential of this compound?

- In vitro assays : Use standardized protocols for receptor binding (e.g., orexin receptor antagonism, as seen in pyrrolidine derivatives) with dose-response curves to determine IC50 values .

- Metabolic stability tests : Microsomal incubation (human/rat liver microsomes) coupled with LC-MS/MS to assess half-life and metabolite identification .

- Molecular docking : Simulate interactions with target proteins (e.g., orexin receptors) using AutoDock or Schrödinger Suite, guided by crystallographic data .

Q. How can reaction scalability and reproducibility be ensured for industrial-grade applications?

- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) to track reaction progression and detect deviations .

- Membrane separation : Optimize solvent recovery and product isolation using nanofiltration or reverse osmosis .

- Design of experiments (DOE) : Central composite designs to evaluate factors like temperature, pressure, and catalyst loading, ensuring robustness across batches .

Notes

- Avoid reliance on non-peer-reviewed sources (e.g., BenchChem) for structural or bioactivity data .

- For advanced queries, integrate interdisciplinary approaches (e.g., computational chemistry + experimental validation) to address complex mechanistic questions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.